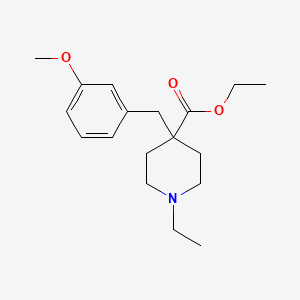![molecular formula C24H32N4O2 B5228817 (3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as ABP-700 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of ABP-700 involves its ability to modulate the activity of the dopamine system in the brain. ABP-700 acts as a partial agonist at the dopamine D3 receptor and an antagonist at the dopamine D2 receptor. This results in a reduction in the release of dopamine in the brain, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that ABP-700 can reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. ABP-700 has also been shown to reduce the symptoms of withdrawal in animal models of addiction. Additionally, ABP-700 has been shown to have minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction.
Avantages Et Limitations Des Expériences En Laboratoire
ABP-700 has several advantages as a research tool. It is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other disorders. Additionally, ABP-700 has minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction. However, one limitation of ABP-700 is that it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.
Orientations Futures
There are several potential future directions for research on ABP-700. One area of interest is the development of new treatments for addiction based on ABP-700. Another potential direction is the study of the role of the dopamine D3 receptor in other disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-700 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ABP-700 involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the intermediate compound. This intermediate compound is then reacted with (3R*,4R*)-3-hydroxypiperidine to yield the final product, ABP-700.
Applications De Recherche Scientifique
ABP-700 has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ABP-700 is in the treatment of addiction. Studies have shown that ABP-700 can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. This makes ABP-700 a potential candidate for the development of new treatments for addiction.
Propriétés
IUPAC Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-17-30-23-8-4-3-7-20(23)18-26-12-10-21(22(29)19-26)27-13-15-28(16-14-27)24-9-5-6-11-25-24/h2-9,11,21-22,29H,1,10,12-19H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVOXRKMLEIQE-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)




![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)

![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)
![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)

![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)